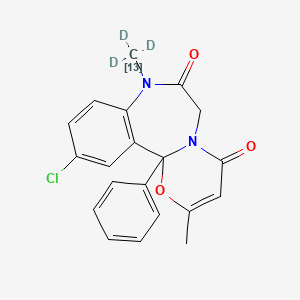
Ketazolam-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketazolam-13C,d3 is a stable isotope-labeled compound of Ketazolam, a benzodiazepine derivative. Benzodiazepines are known for their anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . The stable isotope labeling, which includes carbon-13 and deuterium, makes this compound particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling .
Métodos De Preparación
The synthesis of Ketazolam-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ketazolam. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the benzodiazepine framework. The reaction conditions often involve the use of labeled reagents and catalysts under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the labeled compound .
Análisis De Reacciones Químicas
Ketazolam-13C,d3, like other benzodiazepines, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions may convert ketone groups to alcohols.
Substitution: Common in the modification of the benzodiazepine ring structure. The reagents and conditions used in these reactions typically include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Aplicaciones Científicas De Investigación
Ketazolam-13C,d3 has a wide range of scientific research applications:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in metabolic studies to trace the biochemical pathways of benzodiazepines.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benzodiazepines.
Industry: Applied in the quality control of pharmaceutical products to ensure the consistency and purity of benzodiazepine formulations
Mecanismo De Acción
The mechanism of action of Ketazolam-13C,d3 is similar to that of other benzodiazepines. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This binding increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization and inhibition of neuronal firing. This results in the anxiolytic, sedative, and muscle relaxant effects observed with benzodiazepines .
Comparación Con Compuestos Similares
Ketazolam-13C,d3 can be compared with other benzodiazepines such as diazepam, oxazepam, and temazepam. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The stable isotopes allow for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds .
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its use in the treatment of anxiety and alcohol withdrawal.
Temazepam: Commonly used as a short-term treatment for insomnia.
Propiedades
Fórmula molecular |
C20H17ClN2O3 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
11-chloro-2-methyl-12b-phenyl-8-(trideuterio(113C)methyl)-6H-[1,3]oxazino[3,2-d][1,4]benzodiazepine-4,7-dione |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-10-18(24)23-12-19(25)22(2)17-9-8-15(21)11-16(17)20(23,26-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/i2+1D3 |
Clave InChI |
PWAJCNITSBZRBL-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C(=O)CN2C(=O)C=C(OC2(C3=C1C=CC(=C3)Cl)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=O)N2CC(=O)N(C3=C(C2(O1)C4=CC=CC=C4)C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


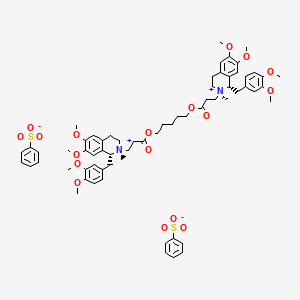

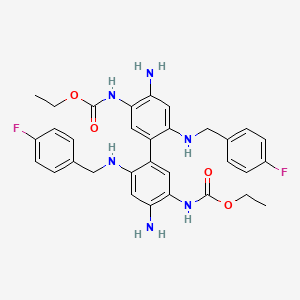
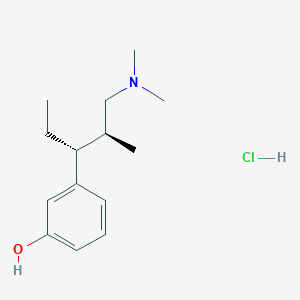
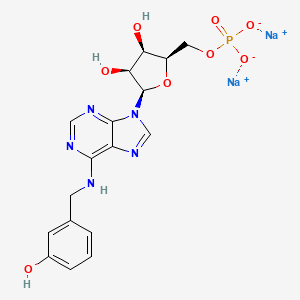

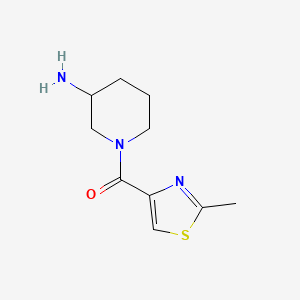
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
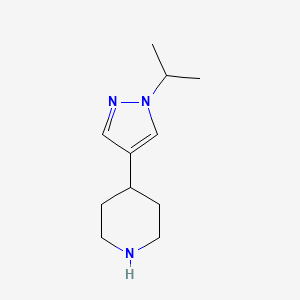

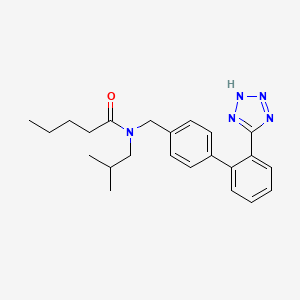
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)

